N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide

RORγ inverse agonism Nuclear receptor Structure‑activity relationship

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide (CAS 941972-06-1) is a synthetic small molecule belonging to the N‑sulfonylated tetrahydroquinoline carboxamide class. Its core architecture—a tetrahydroquinoline scaffold bearing a methanesulfonyl group at the 1‑position and an adamantane‑1‑carboxamide at the 6‑position—places it within the “reversed sulfonamide” series of RORc (RORγ) inverse agonists.

Molecular Formula C21H28N2O3S
Molecular Weight 388.53
CAS No. 941972-06-1
Cat. No. B2830061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide
CAS941972-06-1
Molecular FormulaC21H28N2O3S
Molecular Weight388.53
Structural Identifiers
SMILESCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C21H28N2O3S/c1-27(25,26)23-6-2-3-17-10-18(4-5-19(17)23)22-20(24)21-11-14-7-15(12-21)9-16(8-14)13-21/h4-5,10,14-16H,2-3,6-9,11-13H2,1H3,(H,22,24)
InChIKeySNGYFSPXFZAUHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide (CAS 941972-06-1) – Product-Specific Evidence Guide for Procurement and Scientific Selection


N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide (CAS 941972-06-1) is a synthetic small molecule belonging to the N‑sulfonylated tetrahydroquinoline carboxamide class. Its core architecture—a tetrahydroquinoline scaffold bearing a methanesulfonyl group at the 1‑position and an adamantane‑1‑carboxamide at the 6‑position—places it within the “reversed sulfonamide” series of RORc (RORγ) inverse agonists [1]. Molecules in this series are of interest for nuclear receptor modulation and immune‑inflammatory disease research [2]. This compound is supplied as a screening‑ready solid through research‑chemical vendors, making it a tangible starting point for hit‑to‑lead programs, but its specific differentiation must be understood before committing to procurement over structurally similar, commercially available analogs.

Why Generic Substitution Fails: N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide vs. Positional Isomers and Sulfonamide Analogs


Tetrahydroquinoline‑sulfonamide‑carboxamide analogs cannot be freely interchanged because both the regioisomeric attachment point of the carboxamide (6‑yl vs. 7‑yl) and the nature of the N‑sulfonyl group critically control target engagement, lipophilicity, and metabolic stability [1]. In the reversed sulfonamide RORc inverse‑agonist series, shifting substituents from the 6‑ to the 7‑position has been shown to alter biochemical potency by >10‑fold, while exchanging the sulfonamide moiety modulates logD by ≥1 log unit, directly influencing cellular permeability and CYP‑mediated clearance [2]. Consequently, selecting a “similar‑looking” molecule from a general screening library without verifying the precise substitution pattern can lead to irreproducible biological results and wasted lead‑optimization cycles. The quantitative evidence below demonstrates exactly where CAS 941972‑06‑1 diverges from its most relevant comparators.

Product-Specific Quantitative Evidence Guide: N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide


Regioisomeric Differentiation (6‑yl vs. 7‑yl) Drives Potency Shifts

In the reversed sulfonamide tetrahydroquinoline series, moving the adamantane‑1‑carboxamide from the 6‑position (target compound CAS 941972‑06‑1) to the 7‑position (comparator CAS 946291‑76‑5) alters the spatial relationship between the carboxamide and the N‑methanesulfonyl group. Although direct biochemical data for the 6‑yl regioisomer remain limited in public literature, SAR studies on closely related 6‑substituted reversed sulfonamides show that 6‑yl derivatives can achieve sub‑micromolar RORc inverse‑agonist activity, while the corresponding 7‑yl isomers often exhibit >10‑fold loss in potency due to suboptimal interaction with the hydrophobic pocket adjacent to helix 11 [1]. This positional effect is conserved across multiple sulfonamide partners.

RORγ inverse agonism Nuclear receptor Structure‑activity relationship

Sulfonamide Vector Modulates Lipophilicity: Methanesulfonyl vs. 4‑Methylbenzenesulfonyl

The N‑methanesulfonyl group of CAS 941972‑06‑1 provides a substantially lower calculated logD (estimated 4.3–4.8) compared with the directly analogous N‑(4‑methylbenzenesulfonyl) derivative (ChemDiv Compound G504‑0133, logD = 5.8747, polar surface area = 54.5 Ų) . The ~1–1.6 log unit decrease in lipophilicity is expected to improve aqueous solubility and reduce non‑specific protein binding, while still retaining sufficient hydrophobicity for membrane permeation. This balance is critical for achieving free fraction in biochemical and cellular assays.

Lipophilicity Physicochemical property logD comparison

Adamantane‑1‑Carboxamide Confers Metabolic Stability Advantage Over Linear or Bulky Aromatics

Structure‑metabolism relationship studies across the reversed sulfonamide series demonstrate that the rigid, cage‑like adamantane‑1‑carboxamide substituent (present in CAS 941972‑06‑1) consistently imparts lower intrinsic microsomal clearance compared with analogs bearing linear alkyl amides or extended aromatic amides [1]. In a matched molecular pair analysis, adamantane‑1‑carboxamide derivatives showed human liver microsome (HLM) half‑lives >60 min, whereas benzamide or naphthamide equivalents displayed t1/2 <20 min [1]. This pattern is attributed to the steric shielding of the amide bond from hydrolytic enzymes by the adamantane cage.

Metabolic stability Adamantane In vitro clearance

Class‑Defined Biochemical Potency Window for the Reversed Sulfonamide Scaffold

Multiple members of the N‑sulfonamide‑tetrahydroquinoline‑carboxamide class exhibit RORc inverse‑agonist IC₅₀ values in the 0.1–10 µM range in biochemical co‑activator recruitment assays, with selectivity over RORα and RORβ [1]. While a direct IC₅₀ for CAS 941972‑06‑1 has not been reported in the public domain, the conserved scaffold‑activity relationship suggests that the properly positioned 6‑yl‑adamantane‑1‑carboxamide with a small N‑sulfonamide is expected to reside within this active window. Compounds bearing larger sulfonamides (e.g., benzenesulfonyl) can shift the potency by 2‑ to 5‑fold, highlighting the importance of the methanesulfonyl choice [2].

RORγ inverse agonist Biochemical assay IC₅₀

Selectivity Over Off‑Target Nuclear Receptors Defined by Scaffold Architecture

The reversed sulfonamide series has been profiled against a panel of nuclear receptors including RORα, RORβ, FXR, LXRα, and PPARγ. The 6‑substituted tetrahydroquinoline‑sulfonamides, like CAS 941972‑06‑1, typically show >50‑fold selectivity for RORγ over RORα and >100‑fold over other nuclear receptors, as reported for close structural analogs [1]. In contrast, certain 7‑substituted analogs and non‑adamantane amides exhibit weaker selectivity, with activity spilling over onto RORα at concentrations <10‑fold the RORγ IC₅₀. This selectivity profile is critical for interpreting cellular phenotypes without confounding by RORα‑mediated effects.

Nuclear receptor selectivity RORα Counter‑screening

Synthetic Tractability and Procurement Reliability for the 6‑yl‑Methanesulfonyl Regioisomer

The 6‑amino‑tetrahydroquinoline intermediate required for CAS 941972‑06‑1 is commercially less common than the corresponding 7‑amino isomer, making the final product a more specialized building block. Vendor listings indicate that the 6‑yl‑methanesulfonyl compound is offered by multiple screening‑compound suppliers (e.g., Life Chemicals, catalog F2770‑0252) at quantities suitable for primary screening . In contrast, the 7‑yl isomer (CAS 946291‑76‑5) is more widely cataloged but lacks the advantageous 6‑position geometry. The 6‑yl isomer’s relative scarcity, combined with its defined regioisomeric purity, reduces the risk of positional impurity that could confound structure‑activity interpretation.

Synthetic accessibility Regioisomeric purity Supply chain

Best Research and Industrial Application Scenarios for N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide


Primary Screening for RORγ Inverse Agonists in Th17‑Mediated Inflammation Models

The compound’s predicted RORγ inverse‑agonist activity window (IC₅₀ 0.1–10 µM) and favorable selectivity profile make it suitable for inclusion in primary screening cascades targeting IL‑17‑driven inflammation. Use in TR‑FRET biochemical assays followed by IL‑17 secretion assays in human Th17 cells can validate on‑target activity, with the methanesulfonyl group providing a solubility advantage that reduces false negatives from aggregation [1][2].

Hit Validation via Regioisomeric Counter‑Screening

Researchers can use CAS 941972‑06‑1 alongside its 7‑yl isomer (CAS 946291‑76‑5) as a matched molecular pair to confirm that biological activity is specific to the 6‑position geometry. The ≥10‑fold potency drop expected for the 7‑yl isomer provides a built‑in negative control, strengthening confidence in the relevance of the 6‑yl hit [1].

Metabolic Stability Profiling & Lead‑Optimization Benchmarking

The adamantane‑1‑carboxamide group’s predicted high microsomal stability (Clint <20 µL/min/mg) positions CAS 941972‑06‑1 as a positive benchmark for assessing the metabolic robustness of newly synthesized analogs. Its use in head‑to‑head HLM stability assays with compounds bearing alternative amide substituents can rapidly identify which modifications preserve the protective cage effect [1].

Building Block for Focused Library Synthesis via Sulfonamide Exchange

The methanesulfonyl group can serve as a synthetic handle for further derivatization. Its smaller steric footprint compared with arylsulfonyl analogs allows late‑stage diversification to explore structure‑activity relationships at the sulfonamide vector while maintaining the beneficial 6‑yl‑adamantane‑1‑carboxamide core, as demonstrated in the iterative design cycles of the reversed sulfonamide series [1].

Quote Request

Request a Quote for N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.